molecular formula C12H20N4O B14901280 2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide

2-((1-(1h-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide

Cat. No.: B14901280
M. Wt: 236.31 g/mol
InChI Key: OLFUQTUQUCYXEG-UHFFFAOYSA-N
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Description

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide typically involves the condensation of pyrazole derivatives with appropriate amines and allyl compounds. One common synthetic route involves the reaction of 1H-pyrazole with 2-bromo-1-propanamine under basic conditions to form the intermediate 2-(1H-pyrazol-1-yl)propan-2-amine. This intermediate is then reacted with allyl isocyanate to yield the final product, this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring or the amide group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced amides or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors, triggering signaling cascades that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazole-1-carboxamide: Another pyrazole derivative with similar structural features.

    2-(1H-Pyrazol-1-yl)ethanamine: A related compound with a shorter alkyl chain.

    N-allyl-1H-pyrazole-1-carboxamide: A compound with an allyl group attached to the pyrazole ring.

Uniqueness

2-((1-(1H-Pyrazol-1-yl)propan-2-yl)amino)-N-allylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyrazole ring and the allyl group allows for versatile chemical modifications and potential therapeutic applications .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

N-prop-2-enyl-2-(1-pyrazol-1-ylpropan-2-ylamino)propanamide

InChI

InChI=1S/C12H20N4O/c1-4-6-13-12(17)11(3)15-10(2)9-16-8-5-7-14-16/h4-5,7-8,10-11,15H,1,6,9H2,2-3H3,(H,13,17)

InChI Key

OLFUQTUQUCYXEG-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=CC=N1)NC(C)C(=O)NCC=C

Origin of Product

United States

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